![molecular formula C12H12N4O2 B2597500 N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097918-03-9](/img/structure/B2597500.png)
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a heterocyclic molecule that contains a pyridazine ring and a furan-3-carbonyl group attached to an azetidine moiety.
Scientific Research Applications
Synthesis Methodologies and Heterocyclic Compound Studies
Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines
A three-component, domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This method is efficient for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018).
Synthesis and Convenient Functionalisation of Pyridazinofurocoumarins
Pyridazino[3,4-h]psoralens and pyridazino[3,4-j]angelicins were synthesized from resorcinols through a direct, easy, and generally applicable synthetic route. The key step is the inverse electron-demand Diels–Alder reaction, leading to dicarboxymethylated tetracycles, which can be transformed into primary or secondary amides, demonstrating the versatility in functionalizing these compounds for further studies (Gonzalez-Gomez et al., 2003).
Ring Transformation into Oxazinone and Pyrimidinone Heterocycles
The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been explored. The study involves synthesizing a furan derivative and its transformation through thermolysis or base-catalyzed decomposition, providing insights into the structural modification of furan-based compounds (Hashem et al., 2017).
Synthesis of Compounds of the Pyrimidine Series
This research focuses on the synthesis of new biologically active compounds with pyridine and pyridazine fragments, showcasing the importance of furan derivatives in constructing molecules containing these significant heterocyclic fragments (Aniskova et al., 2017).
properties
IUPAC Name |
furan-3-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-3-5-18-8-9)16-6-10(7-16)14-11-2-1-4-13-15-11/h1-5,8,10H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVREVYAFLCRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.